molecular formula C14H13BrClN3O B3276874 N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide CAS No. 649701-48-4

N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide

Cat. No.: B3276874
CAS No.: 649701-48-4
M. Wt: 354.63 g/mol
InChI Key: ZOTDROBCNDCHBX-UHFFFAOYSA-N
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Description

N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is a chemical compound with the molecular formula C14H13BrClN3O and a molecular weight of 354.63 g/mol. This compound is primarily used in research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide typically involves the following steps:

  • Bromination: The starting material, phenylpyrazole, undergoes bromination to introduce the bromo group at the 4-position.

  • Cyclopropanation: The brominated phenylpyrazole is then subjected to cyclopropanation to introduce the cyclopropyl group at the 3-position.

  • Chloroacetylation: Finally, the cyclopropylphenylpyrazole is treated with chloroacetyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and heat.

  • Reduction: LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide

  • N1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenylfullerene-C60-pyrrolidine

Uniqueness: N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is unique due to its specific structural features, such as the presence of both bromo and chloro groups, which influence its reactivity and biological activity.

Properties

IUPAC Name

N-(4-bromo-5-cyclopropyl-2-phenylpyrazol-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O/c15-12-13(9-6-7-9)18-19(10-4-2-1-3-5-10)14(12)17-11(20)8-16/h1-5,9H,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTDROBCNDCHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2Br)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160557
Record name N-(4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649701-48-4
Record name N-(4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649701-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
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N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
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N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
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N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
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N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
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N1-(4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide

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